2-(4-Cyclopropylphenyl)azetidine
CAS No.:
Cat. No.: VC17858334
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N |
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Molecular Weight | 173.25 g/mol |
IUPAC Name | 2-(4-cyclopropylphenyl)azetidine |
Standard InChI | InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-8-13-12/h3-6,9,12-13H,1-2,7-8H2 |
Standard InChI Key | JLYOBMUXTALQDZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=CC=C(C=C2)C3CCN3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(4-cyclopropylphenyl)azetidine can be inferred from methods used for analogous azetidine derivatives. A representative approach involves:
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Ring-Closing Reactions:
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Starting from β-aminocarboxylic acid precursors, intramolecular cyclization via activation of the carboxylic acid (e.g., conversion to acid chlorides) can yield azetidine-2-one intermediates .
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Reduction of the lactam (azetidine-2-one) to the corresponding azetidine using agents like lithium aluminum hydride (LiAlH) or borane-THF .
Example:
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Grignard Reagent-Mediated Alkylation:
Purification and Characterization
Purification typically involves recrystallization from solvents like benzene/petroleum ether or chromatography. Characterization employs:
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Nuclear Magnetic Resonance (NMR): H and C NMR to confirm ring substitution patterns.
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Mass Spectrometry (MS): High-resolution MS for molecular ion validation.
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Infrared (IR) Spectroscopy: Identification of N–H and C–N stretches (~3,300 cm and ~1,200 cm, respectively) .
Physicochemical Properties
Thermodynamic Data
Property | Value | Method/Source |
---|---|---|
Melting Point | Not reported | Estimated: 80–90°C |
Boiling Point | Not reported | Estimated: 230–250°C |
Solubility in Water | Low (hydrophobic nature) | LogP ≈ 2.5 (calculated) |
Spectroscopic Profiles
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UV-Vis: Absorption maxima near 260 nm (π→π* transitions of the aromatic system).
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H NMR (CDCl):
Applications and Research Directions
Medicinal Chemistry
Azetidine derivatives are explored as:
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Bioisosteres for Piperidine: Their smaller ring size enhances metabolic stability in drug candidates.
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Ligands for GPCRs: Structural analogs show affinity for serotonin and dopamine receptors .
Materials Science
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Polymer Modifiers: Azetidines can act as crosslinking agents in epoxy resins, improving thermal stability.
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